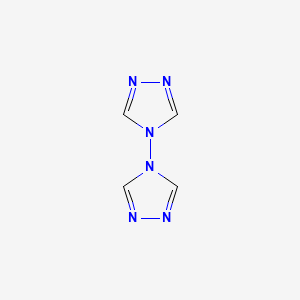

4,4'-Bi-4H-1,2,4-triazole

Descripción

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemistry and Material Science Research

The 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, is a privileged scaffold in both chemistry and material science. nih.govnih.gov Its structural rigidity, combined with the presence of multiple nitrogen atoms, imparts unique electronic properties and the capacity for diverse chemical modifications. These characteristics make 1,2,4-triazole derivatives valuable in a wide array of applications.

In medicinal chemistry, the 1,2,4-triazole nucleus is a core component of numerous therapeutic agents, exhibiting a broad spectrum of biological activities. nih.gov These include antifungal, antimicrobial, antiviral, and anticancer properties. nih.govfrontiersin.orgresearchgate.net The ability of the triazole ring to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, contributes to its efficacy as a pharmacophore. mdpi.com

Beyond pharmaceuticals, 1,2,4-triazole derivatives are integral to materials science. They are utilized in the development of corrosion inhibitors, agricultural chemicals, and advanced polymers. frontiersin.orgjaper.in Their electronic and optical properties also make them suitable for applications in luminescent materials and as ligands in coordination chemistry. mdpi.com

The Unique Role of 4,4'-Bi-4H-1,2,4-triazole in Multidisciplinary Chemical Research

The compound this compound, with the chemical formula C4H4N6, consists of two 4H-1,2,4-triazole rings linked at the 4-position. chemspider.comnih.gov This specific linkage creates a molecule with distinct conformational possibilities and electronic communication between the two heterocyclic rings. This unique structure underpins its growing importance in several research areas.

One of the most prominent applications of this compound is as a ligand in the synthesis of metal-organic frameworks (MOFs). cd-bioparticles.net The nitrogen atoms of the triazole rings can coordinate with metal ions, leading to the formation of porous, crystalline structures with high thermal stability and surface area. These MOFs have potential applications in gas storage, separation, and catalysis.

Furthermore, derivatives of bi-1,2,4-triazoles are being investigated as energetic materials. The high nitrogen content of these compounds can lead to the release of a large amount of energy upon decomposition, making them candidates for propellants and explosives with improved safety and performance characteristics.

Historical Context and Evolution of Research on Bis-Triazole Scaffolds

The study of triazoles dates back to the 19th century, but intensive research into bis-triazole systems is a more recent development. nih.gov Initially, the focus was on the synthesis and characterization of simple triazole derivatives. The discovery of the biological activity of compounds containing the 1,2,4-triazole ring spurred further investigation into more complex structures, including bis-triazoles. frontiersin.orgjaper.in

In recent decades, the focus has shifted towards exploring the applications of bis-triazole scaffolds in materials science and coordination chemistry. semanticscholar.org The ability to fine-tune the properties of these molecules by introducing various substituents has opened up new avenues for the design of functional materials.

Current Research Frontiers and Emerging Applications of this compound Derivatives

Current research on this compound and its derivatives is highly interdisciplinary, spanning organic synthesis, materials science, and computational chemistry. Key areas of investigation include:

Energetic Materials: Researchers are actively designing and synthesizing new energetic compounds based on the 4,4'-bi-1,2,4-triazole backbone. The goal is to create materials with high energy density, good thermal stability, and low sensitivity to impact and friction.

Coordination Polymers and MOFs: The use of 4,4'-bi-1,2,4-triazole as a building block for coordination polymers and MOFs continues to be a vibrant area of research. semanticscholar.org Scientists are exploring the synthesis of novel frameworks with tailored pore sizes and functionalities for specific applications like carbon capture and catalysis.

Luminescent Materials: The inherent electronic properties of the bi-triazole system, which can be further modified through substitution, make it a promising scaffold for the development of new luminescent materials for use in sensors, displays, and lighting. mdpi.com

Catalysis: Bis-triazole derivatives are being explored as ligands for transition metal catalysts. semanticscholar.org The unique steric and electronic environment provided by these ligands can influence the activity and selectivity of catalytic reactions.

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C4H4N6 chemspider.comnih.gov |

| Average Mass | 136.118 Da chemspider.com |

| PubChem CID | 585785 nih.gov |

Table 2: Selected Research Applications of 1,2,4-Triazole Derivatives

| Application Area | Description | Key Findings/Examples |

| Medicinal Chemistry | Core scaffold in various drugs. | Antifungal (Fluconazole), Antiviral, Anticancer, Anti-inflammatory properties. nih.govresearchgate.netjaper.in |

| Materials Science | Used in corrosion inhibitors, agrochemicals, and polymers. | Valued for electronic and optical properties. frontiersin.orgmdpi.com |

| Energetic Materials | High nitrogen content leads to energetic properties. | Derivatives of 1,5'-bi-1,2,4-triazole exhibit high thermal stability and low sensitivity. semanticscholar.org |

| Coordination Chemistry | Ligands for Metal-Organic Frameworks (MOFs). | This compound is a key linker for MOFs. cd-bioparticles.net |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(1,2,4-triazol-4-yl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6/c1-5-6-2-9(1)10-3-7-8-4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYNPUWAAJSGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342905 | |

| Record name | 4,4'-Bi-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16227-15-9 | |

| Record name | 4,4'-Bi-4H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4,4 Bi 4h 1,2,4 Triazole

Foundational Synthetic Routes to 1,2,4-Triazole (B32235) Rings Relevant to Bis-Triazole Formation

The formation of the 1,2,4-triazole ring is a well-established area of heterocyclic chemistry, with several reliable methods that provide the necessary precursors for more complex structures like bis-triazoles.

Cyclization reactions are the most common methods for constructing the 1,2,4-triazole core. These typically involve the condensation of a nitrogen-containing backbone with a one-carbon unit. A classic and straightforward method involves the reaction of hydrazines with formamide, often under microwave irradiation, which provides a catalyst-free route to substituted 1,2,4-triazoles. organic-chemistry.org

More sophisticated approaches include multicomponent reactions (MCRs) and cycloadditions. For instance, [3+2] cycloaddition reactions are particularly powerful. One such strategy involves the reaction of trifluoroacetohydrazonoyl chlorides with imidates, which regioselectively yields 3-trifluoromethyl-1,2,4-triazoles. organic-chemistry.org Another versatile method is the three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts, which provides a regiospecific synthesis of 1-aryl 5-cyano-1,2,4-triazoles. organic-chemistry.orgisres.org Metal-free oxidative cyclization of hydrazones and amines can also produce 1,3,5-trisubstituted 1,2,4-triazoles through a cascade of C-H functionalization and C-N bond formations. isres.org

Below is a table summarizing various cyclization strategies for 1,2,4-triazole synthesis.

| Method | Reactants | Key Features | Products | Citations |

| Microwave-Assisted Synthesis | Hydrazines, Formamide | Catalyst-free, mild conditions | Substituted 1,2,4-triazoles | organic-chemistry.org |

| [3+2] Cycloaddition | Trifluoroacetohydrazonoyl chlorides, Imidates | Good yields, excellent regioselectivity | 3-Trifluoromethyl-1,2,4-triazoles | organic-chemistry.org |

| Three-Component Reaction | 2-Diazoacetonitriles, Nitriles, Aryldiazonium salts | Regiospecific, relies on dipolar annulation | 1-Aryl 5-cyano-1,2,4-triazoles | organic-chemistry.orgisres.org |

| Oxidative Cyclization | Hydrazones, Aliphatic amines | Metal-free, cascade reaction | 1,3,5-Trisubstituted 1,2,4-triazoles | isres.org |

| Visible Light-Induced Cyclization | Not specified | Photoredox conditions, forms triazolines as intermediates | 1,2,4-Triazoles | rsc.org |

An alternative to de novo synthesis is the transformation of pre-existing heterocyclic rings into the 1,2,4-triazole system. This approach can be advantageous for rapidly accessing diverse scaffolds. A notable example is the nickel-catalyzed transformation of 1,3,4-oxadiazoles into 1,2,4-triazoles. organic-chemistry.orgmdpi.com This reaction represents a formal atom-exchange process at the internal heteroatoms of the aromatic ring, providing a direct route from one five-membered azole to another without requiring a complete ring-opening and closing sequence. organic-chemistry.org Similarly, isoxazoles can be converted into 1,2,4-triazoles using a commercially available air-stable Ni(0) complex. organic-chemistry.org Another reported transformation involves the desulfurization of 1,2,4-triazole-3-thiones, which are generated in situ from arylidenearylthiosemicarbazides, to yield 4,5-disubstituted 1,2,4-triazoles upon extended reaction times. organic-chemistry.org

Advanced Synthetic Approaches to 4,4'-Bi-4H-1,2,4-triazole and Its Derivatives

Creating the specific 4,4'-linkage between two 1,2,4-triazole rings requires specialized synthetic strategies that can control the regiochemistry of the bond formation.

The direct and regioselective synthesis of the 4,4'-linkage is a significant challenge. One of the few reported methods for constructing the 4,4'-bi-1,2,4-triazole scaffold involves a multi-step sequence starting from imidoyl chlorides. semanticscholar.org The process begins with the nucleophilic displacement of a chlorine atom in an imidoyl chloride by an amino group. semanticscholar.org This is followed by an intramolecular ring closure and the subsequent elimination of a diazoalkane. semanticscholar.org By repeating this reaction sequence at a second imidoyl chloride center within the molecule, the desired 4,4'-bi-1,2,4-triazole derivative can be obtained. semanticscholar.org This method highlights the necessity of a carefully designed precursor to guide the formation of the specific N-N bond between the two heterocyclic rings. semanticscholar.org

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been applied to the functionalization of triazole and bis-triazole systems. While direct 4,4'-linkage formation via coupling is less common, these methods are crucial for elaborating on a pre-formed bis-triazole core.

The Suzuki cross-coupling reaction, which forms carbon-carbon bonds using a palladium catalyst and an organoboron reagent, is a powerful method for modifying heterocyclic scaffolds. mdpi.comjst.go.jp This methodology has been effectively used to synthesize a variety of derivatives starting from a halogenated this compound core or, more commonly, a 4-substituted-3,5-diaryl-4H-1,2,4-triazole precursor that can be considered a component of a larger bis-triazole system. mdpi.com

A representative application involves the synthesis of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles. mdpi.com These brominated triazoles serve as ideal substrates for subsequent Suzuki cross-coupling reactions. mdpi.com By reacting them with a diverse range of commercially available arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄, a wide array of novel 3,5-diaryl-4-alkyl-4H-1,2,4-triazole derivatives can be generated in good to excellent yields. mdpi.com The reaction is typically performed in a two-phase solvent system (e.g., toluene/water/ethanol) with a base such as potassium carbonate. mdpi.com

The following table details the results of Suzuki cross-coupling reactions performed on a 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole substrate with various boronic acids. mdpi.com

| Entry | Boronic Acid (ArB(OH)₂) Ar Group | Product | Yield (%) | Citations |

| 1 | Phenyl | 3,5-Bis(biphenyl-4-yl)-4-butyl-4H-1,2,4-triazole | 98 | mdpi.com |

| 2 | 4-Methylphenyl | 4-Butyl-3,5-bis(4'-methylbiphenyl-4-yl)-4H-1,2,4-triazole | 92 | mdpi.com |

| 3 | 4-Methoxyphenyl | 4-Butyl-3,5-bis(4'-methoxybiphenyl-4-yl)-4H-1,2,4-triazole | 89 | mdpi.com |

| 4 | 4-Fluorophenyl | 4-Butyl-3,5-bis(4'-fluorobiphenyl-4-yl)-4H-1,2,4-triazole | 94 | mdpi.com |

| 5 | 2-Thienyl | 4-Butyl-3,5-bis[4-(thiophen-2-yl)phenyl]-4H-1,2,4-triazole | 75 | mdpi.com |

| 6 | 1-Naphthyl | 4-Butyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 49 | mdpi.com |

This approach demonstrates the utility of Suzuki coupling in creating structurally diverse derivatives built upon a triazole framework, which is a key strategy for developing new materials and compounds with tailored properties. mdpi.com

Green Chemistry Principles in this compound Synthesis

In recent years, the synthesis of 1,2,4-triazoles has increasingly incorporated green chemistry principles to minimize environmental impact. rsc.org These approaches focus on reducing reaction times, employing safer solvents, and improving energy efficiency. rsc.org

Microwave-Assisted Cyclodehydration

Microwave-assisted synthesis has emerged as a significant green chemistry tool, drastically reducing reaction times compared to conventional heating methods. nih.govrjptonline.org The one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides can be achieved through triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org This method offers a rapid and efficient route to these compounds. organic-chemistry.orgisres.org Studies have shown that microwave irradiation can shorten reaction times from hours to minutes while increasing yields. nih.govajol.info For instance, the synthesis of certain 1,2,4-triazole derivatives was completed in 33–90 seconds with an 82% yield under microwave conditions, a significant improvement over conventional methods. nih.gov

Oxidant-Free and Metal-Free Condensation Reactions

To further enhance the green credentials of triazole synthesis, oxidant-free and metal-free condensation reactions have been developed. A three-component reaction involving amidines, isothiocyanates, and hydrazines allows for the synthesis of fully substituted 1H-1,2,4-triazol-3-amines without the need for external catalysts, oxidants, or metals. organic-chemistry.orgisres.org This method proceeds through a [2+1+2] cyclization strategy, featuring C–S and C–N bond cleavage and the formation of new C–N bonds in a single pot. isres.org Another metal-free approach involves the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, using dimethylformamide (DMF) as a carbon source, to produce 3-trifluoromethyl-1,2,4-triazoles. isres.org Additionally, an electrochemical approach for the synthesis of 1,2,4-triazoles from hydrazones and amines has been developed, which avoids the use of transition metals, acids, bases, and external oxidants. sioc-journal.cn

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) have gained prominence as green solvents in chemical synthesis due to their low volatility, high thermal stability, and recyclability. benthamdirect.com They can act as both the solvent and catalyst, reducing the need for additional reagents. rsc.org In the synthesis of 1,2,3-triazoles, basic ionic liquids have been shown to facilitate cycloaddition reactions. benthamdirect.com The use of ILs like 1-methyl-3-butylimidazolium hydroxide (B78521) ([Bmim]OH) has proven effective in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions at room temperature without the need for bases or reducing agents. rsc.org The recyclability of ionic liquids, such as [Bmim]BF4, has been demonstrated, further enhancing their environmental benefits. frontiersin.orgnih.gov The choice of ionic liquid can significantly impact reaction outcomes, with different cation and anion combinations influencing efficiency. nih.govmdpi.com

Derivatization Strategies for Functionalized this compound Systems

The functionalization of the this compound core is crucial for tuning its chemical and physical properties.

Introduction of Amino, Nitro, and Other Nitrogen-Rich Functional Groups

The introduction of nitrogen-rich functional groups, such as amino (-NH2) and nitro (-NO2) groups, onto the bitriazole framework is a key strategy for developing energetic materials. researchgate.net The nitramino group (-NHNO2), in particular, is of interest due to the electron-withdrawing effect of the nitro group, which can enhance the energetic properties of the molecule. researchgate.net

A common method for introducing these groups is through selective nitration. For example, 5,5'-diamino-4,4'-dinitramino-3,3'-bi-(1,2,4-triazole) has been synthesized via the selective nitration of 4,4',5,5'-tetraamino-3,3'-bi-1,2,4-triazole. researchgate.net The reaction conditions for such nitrations are critical, often requiring low temperatures (e.g., -10 °C to 0 °C) to control the reaction. researchgate.net The resulting nitramino-functionalized bitriazoles can be further modified to create energetic salts. researchgate.net

The synthesis of various amino- and nitro-substituted 1,2,4-triazoles serves as a model for the derivatization of the bitriazole system. For instance, 4-amino-3,5-dimethyl-1,2,4-triazole can be synthesized from the solvothermal reaction of acetonitrile (B52724) with hydrazine (B178648) hydrate (B1144303). mdpi.com This amino-triazole can then undergo condensation reactions with aldehydes to form Schiff bases. mdpi.comnih.gov The synthesis of other amino-triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of hydrazides with various reagents. researchgate.netresearchgate.netbohrium.com

Synthesis of Schiff Base Derivatives Incorporating Triazole Rings

Schiff bases, characterized by the azomethine group (-C=N-), are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. dergipark.org.tr For bitriazole systems, the formation of Schiff bases requires the presence of amino groups on the heterocyclic core. The parent this compound lacks such a group, necessitating the use of its amino-substituted derivatives as starting materials.

A key precursor for these syntheses is 5,5'-diphenyl-4H-4'H-3,3'-bi-1,2,4-triazole-4,4'-diamine. globalresearchonline.net This compound features two primary amino groups, one on each of the N-4 atoms of the triazole rings, making it an ideal substrate for the synthesis of bis-Schiff bases. The general synthetic route involves the reaction of this diamine with two equivalents of an appropriate aldehyde or ketone, typically under reflux in a suitable solvent like ethanol (B145695) with a catalytic amount of acid. globalresearchonline.netchemmethod.com

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to yield the final Schiff base. The resulting bis-Schiff bases are large, conjugated systems whose properties can be tuned by varying the structure of the aldehyde used in the condensation. scirp.org

A variety of aromatic and heterocyclic aldehydes can be employed to generate a library of diverse Schiff base derivatives. The choice of aldehyde influences the electronic and steric properties of the final molecule. For instance, aldehydes with electron-donating or electron-withdrawing groups can modulate the reactivity and coordination chemistry of the resulting Schiff base.

Table 1: Examples of Aldehydes for Schiff Base Synthesis with a Diamino-Bitriazole Precursor

| Aldehyde Reactant | Resulting Schiff Base Structure (Illustrative) |

| Benzaldehyde | Bis(benzylideneamino)-bitriazole |

| 4-Hydroxybenzaldehyde | Bis(4-hydroxybenzylideneamino)-bitriazole |

| Salicylaldehyde (2-Hydroxybenzaldehyde) | Bis(2-hydroxybenzylideneamino)-bitriazole |

| 4-Nitrobenzaldehyde | Bis(4-nitrobenzylideneamino)-bitriazole |

| Furan-2-carboxaldehyde | Bis(furfurylideneamino)-bitriazole |

Detailed research findings have shown that Schiff bases derived from various 4-amino-1,2,4-triazole (B31798) derivatives exhibit a range of chemical and physical properties, making them valuable ligands in coordination chemistry and building blocks for larger supramolecular structures. scirp.orgnih.govresearchgate.net The synthesis of these derivatives is generally high-yielding and straightforward, allowing for the creation of complex molecules from readily available starting materials. dergipark.org.tr

Preparation of Hybrid Structures with Other Heterocyclic Systems

The 1,2,4-triazole ring is a versatile building block for the construction of hybrid molecules containing multiple heterocyclic systems. These hybrid structures can be fused, where the triazole ring shares one or more bonds with another ring, or linked, where the rings are connected by a single bond or a linker group.

One prominent method for creating fused hybrid systems is the intramolecular cyclization of suitably functionalized 1,2,4-triazole derivatives. farmaciajournal.com For instance, 1,2,4-triazole-3-thione derivatives can serve as precursors to a wide array of fused heterocycles. The thione group is reactive and can undergo cyclization reactions with various reagents. For example, reaction with α-haloketones can lead to the formation of triazolo[3,4-b]thiadiazine systems, where a six-membered thiadiazine ring is fused to the triazole ring. nih.gov

Another approach involves the synthesis of linked hybrid systems. A powerful technique for this is the use of cross-coupling reactions, such as the Suzuki coupling. mdpi.com This methodology involves reacting a halogenated triazole derivative with a boronic acid derivative of another heterocycle in the presence of a palladium catalyst. For example, a bromo-substituted bis(phenyl)-4H-1,2,4-triazole can be coupled with various aryl or heteroaryl boronic acids to create complex hybrid molecules where the triazole core is linked to other aromatic or heterocyclic units. mdpi.com

The synthesis of hybrid structures is not limited to these methods. Other strategies include the reaction of amino-triazoles with reagents that build a new heterocyclic ring. For example, the reaction of 3-[(5-amino-1,3,4-thiadiazol-2-yl)methyl]-4H-1,2,4-triazole derivatives with o-aminophenol can yield a hybrid structure incorporating a 1,3-benzoxazole ring.

These synthetic strategies allow for the creation of a diverse range of hybrid molecules where the 1,2,4-triazole unit is combined with other important heterocyclic systems, leading to novel compounds with unique structural and electronic properties.

Table 2: Examples of Hybrid Heterocyclic Systems Incorporating 1,2,4-Triazole

| Triazole Precursor Type | Reactant/Method | Resulting Hybrid System |

| 1,2,4-Triazole-3-thione | α-Haloketones | Fused: Triazolo[3,4-b]thiadiazine |

| 1,2,4-Triazole-3-thione | Hydrazine Hydrate / CS₂ | Fused: Triazolo[3,4-b]thiadiazole |

| Bromo-substituted Triazole | Heteroaryl Boronic Acid (Suzuki Coupling) | Linked: Heteroaryl-Triazole |

| Amino-Thiadiazolyl-Triazole | o-Aminophenol | Linked: Triazole-Thiadiazole-Benzoxazole |

Coordination Chemistry and Metal Organic Frameworks Mofs Research Based on 4,4 Bi 4h 1,2,4 Triazole

Ligand Design Principles and Coordination Modes of Bis-Triazole Linkers

The utility of 4,4'-Bi-4H-1,2,4-triazole as a ligand is rooted in its adaptable coordination capabilities, which allow for the formation of both discrete molecular complexes and extended polymeric structures. The arrangement of its nitrogen atoms enables it to act as both a chelating and a bridging ligand, influencing the final architecture of the coordination compound.

Chelation Behavior of this compound in Metal Complexes

While more commonly known for its bridging capabilities, this compound and its derivatives can exhibit chelation, where the two adjacent nitrogen atoms of a single triazole ring bind to the same metal center. This mode of coordination is often seen in conjunction with other ligands or under specific reaction conditions. For instance, some triazole derivatives act as bidentate ligands, coordinating to metal ions through a sulfur atom and an amine group to form a stable five-membered ring. researchgate.net In certain complexes, the chelation involves the N1 and N2 atoms of the triazole ring, leading to the formation of polynuclear complexes. researchgate.net The versatility of triazole derivatives as chelating agents is further highlighted by their ability to form various cyclometalated complexes with different chelation modes. acs.org

Bridging Ligand Capabilities in Polymeric and Network Structures

The most prominent role of this compound in coordination chemistry is as a bridging ligand, linking multiple metal centers to form one-, two-, or three-dimensional polymeric and network structures. researchgate.net The two triazole rings can rotate around the central C-C bond, allowing for a high degree of conformational flexibility, which in turn gives rise to a variety of coordination architectures.

The ligand can bridge two metal centers in a bis-monodentate fashion, where one nitrogen atom from each triazole ring coordinates to a different metal ion. This is a common mode of coordination that leads to the formation of linear chains or more complex networks. For example, in a one-dimensional coordination polymer of iron(II), the 4,4'-bi-1,2,4-triazole ligand coordinates to two different Fe(II) atoms through a peripheral nitrogen atom of each triazole ring. researchgate.net The ability of 1,2,4-triazoles to act as a bridge between metal centers is a key feature in the construction of polynuclear and polymeric coordination compounds. researchgate.net

Furthermore, the triazole rings themselves can act as a N-N bridge, a feature that has been exploited to create polynuclear complexes with interesting magnetic properties. researchgate.net The specific bridging mode adopted by the ligand can be influenced by several factors, including the choice of metal ion, the counter-anion present in the reaction, and the solvent system used. acs.org

Synthesis and Structural Elucidation of Metal-Bi-triazole Coordination Compounds

Transition Metal Complexes with this compound Derivatives

A wide range of transition metals have been successfully incorporated into coordination complexes with this compound and its derivatives. nih.govugm.ac.id These complexes exhibit diverse geometries, including tetrahedral, octahedral, and square planar, depending on the coordination number and preferences of the metal ion. researchgate.netnih.gov

For instance, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand have been synthesized and characterized. nih.gov In these cases, the ligand acts in a bidentate fashion, coordinating through sulfur and an amine group. nih.gov Spectral data suggested a tetrahedral geometry for most of these complexes, with the exception of the Cu(II) complex, which exhibited a square planar structure. researchgate.netnih.gov Similarly, Co(II), Ni(II), and Cu(II) complexes with a different bidentate 1,2,4-triazole (B32235) derivative have been shown to possess an octahedral geometry. ugm.ac.id The study of these complexes is crucial for understanding the fundamental principles of coordination chemistry and for the development of new materials with specific properties. isres.org

Interactive Data Table: Transition Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Derivative | Coordination Geometry | Reference |

| Ni(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | researchgate.netnih.gov |

| Zn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Cd(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |

| Co(II) | 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Octahedral | ugm.ac.id |

| Ni(II) | 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Octahedral | ugm.ac.id |

| Cu(II) | 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Octahedral | ugm.ac.id |

Heterobimetallic Complexes Utilizing Triazole Linkers

The versatility of triazole-based linkers extends to the construction of heterobimetallic complexes, which contain two different metal ions within the same framework. These materials are of particular interest as they can exhibit synergistic effects and novel properties arising from the interaction between the different metal centers. acs.org

The synthesis of heterobimetallic complexes often involves a "click" reaction, a type of cycloaddition chemistry, to create intricate ligand structures capable of selectively binding different metal ions. acs.org For example, 4d-4f heterobimetallic coordination polymers have been synthesized using a 5-methyl-1-(pyridyn-4-ylmethyl)-1H-1,2,3-triazole-3,4-dicarboxylate ligand. researchgate.net These complexes often form complex three-dimensional frameworks with interesting luminescent and magnetic properties. researchgate.net The rational design of ligands is crucial for controlling the incorporation and positioning of different metal ions within the final structure. acs.org

Anion-Directed Assembly of Cationic Metal-Organic Frameworks with 4,4'-Bis(1,2,4-triazole)

In the formation of cationic metal-organic frameworks (MOFs), the counter-anions present in the reaction mixture can play a crucial role in directing the assembly of the final structure. This phenomenon, known as anion-directed assembly, has been observed in the synthesis of MOFs based on 4,4'-bis(1,2,4-triazole) and silver(I) ions. acs.orgacs.org

Interactive Data Table: Anion-Directed Assembly of Ag(I)-btr MOFs

| Anion | Resulting Framework Structure | btr Bridging Mode | Reference |

| PF₆⁻ | 3-D framework of tetrahedral cages | μ₄-bridge | acs.orgacs.org |

| CF₃SO₃⁻ | 3-D architecture with 1-D channels | μ₄- and μ₃-bridging | acs.orgacs.org |

| NO₃⁻ | 3-D architecture with 1-D channels | μ₄- and μ₃-bridging | acs.orgacs.org |

Exploration of this compound as a Linker in Metal-Organic Frameworks (MOFs)

The nitrogen-rich heterocyclic compound, this compound, serves as a versatile and highly valuable building block, or linker, in the field of coordination chemistry. Its unique structural and electronic properties have led to its extensive use in the construction of Metal-Organic Frameworks (MOFs). semanticscholar.org The application of bi-triazoles as chelating ligands has been intensively explored for the synthesis of coordination polymers with unique characteristics. semanticscholar.org

Design and Construction of High-Density Energetic MOFs

A significant area of research focuses on the development of high-density energetic MOFs, which are seen as a new class of explosive materials. mdpi.comnih.gov The density of these materials is a critical factor influencing their energetic performance. mdpi.comnih.gov Nitrogen-rich heterocyclic compounds, such as derivatives of 1,2,4-triazole, are frequently used as organic linkers in energetic MOFs due to their high enthalpies of formation and the numerous coordination bonds they can form. semanticscholar.orgmdpi.com

These energetic MOFs often feature 3D framework structures with channels that can incorporate sensitive anions, leading to excellent physical and detonation properties, including high thermal stability and low sensitivity. at.ua

Table 1: Properties of Energetic MOFs with Triazole-Based Ligands

| Compound/Complex | Ligand(s) | Density (g·cm⁻³) | Decomposition Temp. (°C) | Nitrogen Content (%) | Ref |

|---|---|---|---|---|---|

| [Cu(atrz)ₓ(NO₃)₂] | 4,4'-azo-1,2,4-triazole (atrz) | 1.68 | >300 | 53.35 | at.ua |

| [Ag(atrz)ₓ(NO₃)] | 4,4'-azo-1,2,4-triazole (atrz) | 2.16 | >300 | - | at.ua |

| [Cu(DNBT)(ATRZ)₃]n | DNBT, ATRZ | 1.93 | 323 | - | mdpi.comnih.gov |

Porous MOF Architectures Incorporating Bis-Triazole Units

The incorporation of bis-triazole linkers is a common strategy for creating porous MOF architectures. These materials are of interest for applications such as gas storage and separation. rsc.orgmdpi.com The structure of the linker and the choice of the metal ion are crucial in determining the porosity and dimensionality of the final framework. mdpi.comresearchgate.net

For example, using 1,2,4-triazole derivatized amino acids as precursors has led to the design of 1D coordination polymers, 2D chiral helicates, and 3D MOFs. mdpi.com The resulting materials have shown potential applications in gas adsorption, demonstrating the role of the triazole unit in creating porous structures. mdpi.com In some cases, the combination of a bis-triazole ligand with other co-ligands can result in frameworks with specific topologies, such as the rutile (rtl) topology observed in paddlewheel-based MOFs. researchgate.net These porous structures can exhibit high thermal stabilities, in some cases up to 400 °C. researchgate.net The flexibility of the framework and the pore dimensions can be tuned by modifying the metal ion or the substituents on the triazole linker. researchgate.net

Investigation of Breathing MOFs with Rotating Bis-Triazole Linkers

"Breathing" MOFs are a fascinating subclass of flexible frameworks that can undergo large-amplitude structural changes in response to external stimuli like the introduction or removal of guest molecules. nih.govresearchgate.net This flexibility often arises from the dynamic nature of the organic linkers, including rotational motion. mdpi.com

Research into semirigid di-1,2,4-triazole ligands has demonstrated a novel approach to designing breathing MOFs. acs.org In one study, a copper-based MOF was synthesized using a di-1,2,4-triazole ligand containing a 2-butene (B3427860) subunit. acs.org This framework showed reversible flexing upon the removal and addition of water molecules. acs.org Single-crystal X-ray analysis revealed that the 2-butene part of the linker rotates, causing a change in the solvent-accessible volume within the framework. acs.org This "double hinge" within the ligand acts as a built-in breathing mechanism, highlighting a new strategy for the general synthesis of breathing MOFs. acs.org The rotational dynamics of linkers are a widespread and diverse phenomenon in MOFs, with significant consequences for their adsorption and separation capabilities. mdpi.com

Advanced Research on Functional Metal-Bi-triazole Systems

The functional properties of MOFs derived from this compound and related linkers extend beyond porosity and energetic applications. Advanced research has focused on exploiting the electronic characteristics of the triazole ring to create materials with unique magnetic and optical properties.

Spin-Crossover Phenomena in Iron-Triazole MOFs and Complexes

Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli like temperature, pressure, or light. mdpi.comacs.org This property makes SCO materials promising for applications in molecular switches, data storage, and sensors. researchgate.net

One-dimensional coordination polymers based on iron(II) and 4-substituted-1,2,4-triazoles are a well-studied class of SCO compounds. mdpi.com The bi-triazole ligand, 4,4'-bis-1,2,4-triazole (btr), has been used to create 2D and 3D iron(II) SCO coordination polymers. acs.org For example, [Fe(btr)₂(NCS)₂]·H₂O exhibits an abrupt spin transition with a 25 K hysteresis loop. acs.org A related ligand, trans-4,4′-azo-1,2,4-triazole (atrz), has been used to construct 3D iron(II) frameworks that exhibit spin transitions near room temperature. acs.org The SCO behavior in these systems is often highly dependent on the presence of solvent molecules within the crystal lattice. acs.org An EPR and NMR study was conducted on the spin-crossover transition in bis(4,4'-bi-1,2,4-triazole)bis(thiocyanato)iron hydrate (B1144303), further highlighting the importance of this class of ligands in creating functional magnetic materials. acs.org

Table 2: Examples of Iron-Triazole Spin-Crossover Complexes

| Complex | Ligand(s) | Dimensionality | Spin Transition Characteristics | Ref |

|---|---|---|---|---|

| [Fe(btr)₂(NCS)₂]·H₂O | 4,4′-bis-1,2,4-triazole (btr) | 2D | Abrupt transition with 25 K hysteresis | acs.org |

| Fe(btr)₃₂ | 4,4′-bis-1,2,4-triazole (btr) | 3D | Two-step spin transition | acs.org |

Luminescent Properties of Metal-Bi-triazole MOFs

Luminescent MOFs (LMOFs) are materials that can emit light upon excitation and have potential applications in sensing, imaging, and lighting. sethanandramjaipuriacollege.inosti.gov The luminescence can originate from the organic linker, the metal ion, or from charge transfer processes between them. sethanandramjaipuriacollege.in

MOFs incorporating bis-triazole linkers have been shown to exhibit interesting luminescent properties. acs.org For example, zinc(II) MOFs constructed with the linker 4,7-di(1,2,4-triazol-1-yl)-2,1,3-benzothiadiazole have demonstrated significant luminescence enhancement in the presence of certain trivalent metal cations, making them effective fluorescent sensors. acs.org The sensing mechanism in this case was attributed to the interaction between the guest cation and the nitrogen atoms of the 1,2,4-triazole rings. acs.org Other studies have explored MOFs with linkers like 4,5-bis(4-pyridyl)-1,2,4-triazole, which display linker-centered luminescence. sethanandramjaipuriacollege.in The rigidity provided by the MOF structure often enhances the luminescence intensity compared to the free ligand in solution. osti.gov The choice of the metal ion is also crucial; d¹⁰ metals like Zn(II) and Cd(II) are often used because they are less likely to quench the ligand-based fluorescence. osti.gov

Computational and Theoretical Investigations of 4,4 Bi 4h 1,2,4 Triazole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies provide profound insights into the molecular-level characteristics of 4,4'-Bi-4H-1,2,4-triazole. These computational methods are essential for understanding its electronic structure, stability, and reactivity, which are fundamental to its chemical behavior and potential applications.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For triazole derivatives, DFT calculations, often using the B3LYP method with various basis sets like 6-311G(d,p), are employed to determine optimized molecular geometry, relative stabilities, and a suite of electronic parameters. tubitak.gov.tr These calculations are crucial for understanding the fundamental properties of the molecule. While specific DFT studies focusing exclusively on this compound are not extensively detailed in the provided literature, extensive research on its tautomers and related derivatives provides a strong basis for understanding its probable characteristics.

For instance, studies on the tautomer 3,4'-bi(4H-l,2,4-triazole) have utilized semiempirical methods like AM1 and PM3, which are precursors to more advanced DFT studies, to calculate total energies, heats of formation, and geometric parameters. niscpr.res.in Similarly, DFT has been applied to various 1,2,4-triazole (B32235) derivatives to explore their properties, revealing that the 4H-1,2,4 triazole form is generally favored over the 1H-1,2,4 triazole form. tubitak.gov.tr

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The distribution of these orbitals across the molecule reveals the most probable regions for electronic interactions.

In a quantum-chemical investigation of the tautomer 3,4'-bi(4H-l,2,4-triazole), the energies of the frontier molecular orbitals were calculated using semiempirical methods. niscpr.res.in For other related 1,2,4-triazole derivatives, DFT calculations have been used to determine HOMO and LUMO energies, which are critical for assessing their potential in various applications, including as inhibitors for enzymes. nih.govnih.gov

The following table presents representative calculated frontier orbital energies for the related tautomer, 3,4'-bi(4H-l,2,4-triazole), using different semiempirical methods.

Table 1: Calculated Frontier Molecular Orbital Energies for 3,4'-bi(4H-l,2,4-triazole) Data sourced from a quantum-chemical investigation using semiempirical methods.

| Computational Method | E_HOMO (eV) | E_LUMO (eV) |

|---|---|---|

| MNDO | -9.610 | -0.190 |

| AM1 | -9.470 | -0.620 |

| PM3 | -9.580 | -0.660 |

Source: niscpr.res.in

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more easily polarized and reactive. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be deformed.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative framework for predicting the reactivity of molecules. irjweb.com High chemical hardness and a low electrophilicity index are associated with greater stability.

The table below shows the calculated HOMO-LUMO gap and related reactivity descriptors for the tautomer 3,4'-bi(4H-l,2,4-triazole), derived from the data in Table 1.

Table 2: Calculated Reactivity Descriptors for 3,4'-bi(4H-l,2,4-triazole)

| Computational Method | ΔE (eV) | Hardness (η) | Softness (S) | Chemical Potential (μ) | Electronegativity (χ) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|---|

| MNDO | 9.420 | 4.710 | 0.212 | -4.900 | 4.900 | 2.548 |

| AM1 | 8.850 | 4.425 | 0.226 | -5.045 | 5.045 | 2.876 |

| PM3 | 8.920 | 4.460 | 0.224 | -5.120 | 5.120 | 2.943 |

Calculations based on data from niscpr.res.in

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. researchgate.net The MESP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netacs.org

For triazole-containing compounds, MESP analysis consistently shows that the most negative potential is located on the nitrogen atoms of the heterocyclic ring. niscpr.res.inresearchgate.net This indicates that the nitrogen atoms are the most likely sites for protonation or coordination with metal cations. niscpr.res.in In a study of 3,4'-bi(4H-l,2,4-triazole), MESP calculations were used to determine the orientation centers for proton attacks, with the results guiding the analysis of proton affinities for the different nitrogen atoms. niscpr.res.in The study found that the proton affinities for the N-2' and N-1' atoms were higher than for other nitrogen atoms, identifying them as the most basic centers. niscpr.res.in

To provide a more quantitative prediction of reactivity, Fukui and Parr functions are calculated using DFT. irjweb.com These functions are descriptors within the framework of conceptual DFT that help to identify the most reactive centers in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function measures the change in electron density at a specific point in the molecule when the total number of electrons changes. By analyzing the values of these functions across the molecule, one can pinpoint the specific atoms that are most likely to participate in a chemical reaction. irjweb.com

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For bitriazole systems, a key feature is the rotation around the single bond connecting the two triazole rings.

Studies on various bitriazole isomers, such as 3,3'-bi(4H-1,2,4-triazole) and 5,5'-bi(1H-1,2,4-triazole), have consistently found that a planar trans conformation is the most stable. researchgate.nettubitak.gov.tr This planarity is attributed to the stabilizing effects of π-conjugation across the two rings. For the tautomer 3,4'-bi(4H-1,2,4-triazole), conformational analysis performed using semiempirical methods also determined the stable conformations and the rotational barriers between them. niscpr.res.in It is highly probable that this compound also favors a planar or near-planar conformation to maximize electronic delocalization.

Prediction of Complex Formation Ability with Metal Ions

Computational methods are instrumental in predicting how bitriazole ligands like this compound will interact with metal ions to form complexes. These theoretical studies can forecast the geometry, stability, and electronic properties of the resulting coordination compounds.

Quantum-chemical investigations, often employing semi-empirical methods (like PM3 and ZINDO/1) or more robust Density Functional Theory (DFT), are used to analyze complex formation. nih.govekb.eg For the related isomer, 3,4'-bi(4H-1,2,4-triazole), computational analysis predicted that the N-2' and N-1' atoms would act as the primary coordination centers for metal ions like Mg²⁺ and Fe²⁺. nih.gov This prediction is based on calculations of proton affinities and analysis of the molecule's electronic properties. nih.gov The electronic properties and stability of these predicted metal complexes were subsequently investigated using these computational methods. nih.gov

Experimentally, 4,4'-bi-1,2,4-triazole is known to form complexes with iron, specifically bis(4,4'-bi-1,2,4-triazole)bis(thiocyanato)iron hydrate (B1144303) and its selenocyanato analogue. acs.org Theoretical studies on such complexes help in interpreting experimental data, such as that from spectroscopy and magnetic susceptibility measurements, by providing optimized geometries and calculated electronic structures. ekb.egcentralasianstudies.org For instance, DFT calculations have been used to compare with experimental IR and electronic spectral data for metal complexes of azo dyes derived from 4-amino-1,2,4-triazole (B31798). ekb.eg

The following table summarizes findings from a computational study on metal complexes of a related azo dye ligand derived from 4-amino-1,2,4-triazole, illustrating the type of data generated in such investigations. ekb.eg

| Property | Ligand | Co(II) Complex | Ni(II) Complex | Cu(II) Complex | Zn(II) Complex |

| EHOMO (eV) | -8.99 | -8.11 | -8.03 | -8.06 | -8.21 |

| ELUMO (eV) | -1.97 | -3.73 | -3.61 | -3.65 | -3.78 |

| Energy Gap (ΔE) | 7.02 | 4.38 | 4.42 | 4.41 | 4.43 |

| Hardness (η) | 3.51 | 2.19 | 2.21 | 2.20 | 2.21 |

| Electrophilicity (ω) | 7.69 | 7.55 | 7.37 | 7.45 | 7.68 |

| This table is based on data for an azo dye ligand derived from 4-amino-1,2,4-triazole and its metal complexes, as direct data for this compound is not available. Data from ekb.eg. |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules, MD provides detailed insights into intermolecular interactions, conformational changes, and the stability of complexes. nih.govpensoft.net

For 1,2,4-triazole derivatives, MD simulations have been employed to understand their interactions in various environments and with biological macromolecules. nih.govresearchgate.netnih.gov For example, a 500 ns MD simulation was used to assess the protein-ligand interactions of 4H-1,2,4-triazole derivatives with Tankyrase (TNKS) enzymes, which are targets in cancer therapy. nih.gov These simulations can reveal key contributors to binding, such as hydrophobic stacking and hydrogen bonding, and assess the stability of the protein-ligand complex over time by analyzing parameters like root mean square deviation (RMSD) and radius of gyration (Rg). researchgate.netnih.gov

In another study, MD simulations were used to investigate the interactions and conformational states of different 1,2,4-triazole tautomers in solution. nih.gov The simulations calculated interaction energies and evaluated how factors like intermolecular hydrogen bonding influenced the stability of the molecules in different media. nih.gov Although these studies were not performed on this compound itself, the methodology is directly applicable to understanding its intermolecular forces, its behavior in solution, and its potential interactions with other molecules or materials, such as in the formation of metal-organic frameworks (MOFs). cd-bioparticles.net

In Silico Screening and Drug Design Applications

In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are integral to modern drug discovery. These computational techniques are used to screen large libraries of compounds, predict their biological activity, and guide the design of new, more potent therapeutic agents. pensoft.netd-nb.info The 1,2,4-triazole scaffold is a common feature in many pharmacologically active molecules, making its derivatives frequent subjects of such computational studies. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). d-nb.info This method is crucial for identifying potential drug candidates by estimating the binding affinity and analyzing the interaction patterns between the ligand and the active site of a biological target. nih.govnih.gov

Numerous docking studies have been conducted on 1,2,4-triazole derivatives to explore their potential as inhibitors of various enzymes and receptors. For instance, bis-1,2,4-triazole derivatives have been docked into the crystal structure of thymidine (B127349) phosphorylase, an enzyme implicated in tumor growth, to understand the structural basis of their inhibitory activity. nih.gov Other studies have docked 1,2,4-triazole analogues against targets such as DNA gyrase (for anti-tubercular activity) and various protein kinases involved in cancer. d-nb.infonih.gov These studies provide insights into the crucial hydrogen bonds and hydrophobic interactions that govern binding. nih.gov

The table below presents results from molecular docking studies of various 1,2,4-triazole derivatives against different biological targets, illustrating the application of this technique.

| Compound Class | Biological Target | PDB Code | Docking Score (kcal/mol) | Key Interacting Residues |

| bis-1,2,4-triazole derivative | Thymidine Phosphorylase | 1U1C | - | Trp-230, Ser-217, Lys-183, His-117 |

| 1,2,4-triazole-acetamide hybrid | c-kit tyrosine kinase | 1T46 | -176.749 | - |

| 1,2,4-triazole-acetamide hybrid | Protein kinase B | 1O6K | -170.066 | - |

| 1,2,4-triazole analogue | DNA Gyrase (M. tuberculosis) | 5IWM | -16.5 | - |

| 4H-1,2,4-triazole derivative | Tankyrase-1 (TNKS1) | 7KKP | -102.92 (MM-GBSA) | - |

| This table compiles data from various studies on 1,2,4-triazole derivatives to exemplify the use of molecular docking. nih.govnih.govd-nb.infonih.gov Binding energies are reported as found in the source; direct comparison between different scoring functions (e.g., kcal/mol vs. MM-GBSA) is not straightforward. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.inforesearchgate.net By identifying the physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can predict the activity of new, unsynthesized compounds and guide the optimization of lead candidates. nih.govrsc.org

QSAR studies on 1,2,4-triazole derivatives have been used to develop models for a range of biological activities, including antifungal, anti-tubercular, and herbicidal effects. d-nb.infonih.gov For example, a QSAR model for 1,2,4-triazole analogues as anti-tubercular agents was established using topological descriptors, which relate to the molecular structure and connectivity. d-nb.info The resulting model was able to predict the inhibitory activity of the compounds against Mycobacterium tuberculosis. d-nb.info

Another study developed QSAR models to predict the acute toxicity of 1,2,4-triazole fungicides in zebrafish embryos, providing a tool for environmental risk assessment. nih.gov These models help in designing new compounds with potentially lower toxicity. nih.gov While no specific QSAR models for this compound have been reported, the principles are widely applicable for assessing the potential biological activities and properties of its derivatives. The development of such models relies on correlating molecular descriptors (e.g., electronic, steric, hydrophobic) with experimentally measured activities. d-nb.inforsc.org

Advanced Characterization Techniques in 4,4 Bi 4h 1,2,4 Triazole Research

Thermal Analysis Techniques for Stability Assessment

Thermal analysis techniques are essential for evaluating the stability, decomposition behavior, and phase transitions of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. For 4,4'-Bi-4H-1,2,4-triazole, TGA reveals a single-step degradation process. The peak temperature of thermal decomposition occurs at 290.0 °C. In contrast, derivatives such as tetraiodo-4,4′-bi-1,2,4-triazole show a decomposition temperature of 275.40 °C, indicating that substituents can significantly influence thermal stability researchgate.net.

Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions in a material. DSC analysis of this compound provides a detailed thermal profile. The data corroborates the findings from PXRD, showing a solid-solid phase transition around 170 °C. Following this transition, melting begins at approximately 270 °C. The primary exothermic decomposition peak is observed at 290.0 °C (at a heating rate of 10 °C·min⁻¹). This high decomposition temperature suggests good thermal stability for the compound.

Table 2: Thermal Properties of this compound (BTz)

| Thermal Event | Technique | Temperature (°C) |

|---|---|---|

| Solid-Solid Phase Transition | DSC/PXRD | ~170 |

| Onset of Melting | DSC | ~270 |

| Peak Decomposition | DSC/TGA | 290.0 |

Surface and Interaction Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts.

While a specific Hirshfeld analysis for the parent this compound is not available, extensive studies on its derivatives and other 1,2,4-triazole-based compounds highlight the nature of the interactions that govern their supramolecular assembly. For instance, in the salt 4,4′-(propane-1,3-diyl)bis(4H-1,2,4-triazol-1-ium) pentafluoridooxidovanadate(V), the analysis reveals that the most significant interactions are overwhelmingly H⋯F/F⋯H contacts, which account for 74.4% of all intermolecular contacts for the anion nih.gov. Other important interactions include H⋯N/N⋯H (22.9%) and anion···π contacts (F⋯C and O⋯C), which contribute 12.2% nih.gov.

Across a range of triazole-containing crystal structures, Hirshfeld analysis consistently shows that the packing is dominated by hydrogen-based contacts. The most prevalent interactions are typically H···H, H···C/C···H, and H···N/N···H, with significant contributions from contacts involving heteroatoms like oxygen (H···O/O···H) where applicable rsc.orgresearchgate.net. These weak interactions, including hydrogen bonds and van der Waals forces, are essential for the formation and stabilization of the three-dimensional crystal structure nih.gov.

Table 3: Common Intermolecular Contacts in 1,2,4-Triazole (B32235) Derivatives Identified by Hirshfeld Surface Analysis This table shows representative data from derivatives to illustrate the types and relative contributions of intermolecular interactions.

| Interaction Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 29.5 - 40.0% | Represents van der Waals forces and is often a major contributor due to the high abundance of hydrogen atoms. researchgate.netmdpi.com |

| H···N / N···H | 12.8 - 22.9% | Indicates the presence of conventional or weak hydrogen bonds involving triazole nitrogen atoms. nih.govmdpi.com |

| H···C / C···H | ~22.0% | Represents weak C-H···π or other van der Waals interactions. mdpi.com |

| H···O / O···H | ~33.1% | Significant in structures containing hydroxyl groups or water molecules, indicating strong hydrogen bonds. researchgate.net |

Compound Index

Applications in Energetic Materials Research

Design Principles of High-Nitrogen Energetic Materials Utilizing 4,4'-Bi-4H-1,2,4-triazole Scaffolds

The molecular architecture of this compound allows for systematic modifications to fine-tune the energetic properties of its derivatives. Researchers employ several design principles to optimize these materials for specific applications, focusing on maximizing energy output while maintaining acceptable levels of safety and stability.

A high positive enthalpy of formation (ΔHf) is a key indicator of a high-energy material, as it contributes directly to the energy released during detonation. For bi-triazole derivatives, several strategies are employed to increase this value:

Increasing Nitrogen Content : The primary strategy involves maximizing the nitrogen content of the molecule. Nitrogen-rich compounds derive their energy from the large, positive enthalpy of formation resulting from the numerous N-N and C-N bonds, which release a significant amount of energy upon conversion to stable dinitrogen gas (N2). rsc.org Fused heterocycles incorporating triazole rings are a common approach to achieve high nitrogen content. researchgate.net

Introduction of Energetic Functional Groups : Attaching specific functional groups to the bi-triazole backbone can substantially increase the enthalpy of formation. The azo group (-N=N-), particularly in an N,N' linkage as seen in 4,4′-azobis(1,2,4-triazole), is highly effective. rsc.org N,N'-azoazoles have been shown to possess significantly higher enthalpies of formation compared to their C,C'-azoazole counterparts. researchgate.net

Formation of N-Oxides : Introducing N-oxide groups onto the triazole rings is another powerful method. This not only improves the oxygen balance of the energetic material but also leads to highly positive heats of formation. nih.govnih.gov The synthesis of compounds like 3,3'-dinitro-5,5'-bis-1,2,4-triazole-1,1'-diol demonstrates this principle, where the N-oxide introduction significantly enhances energetic properties. nih.gov

Creation of Energetic Salts : Reacting acidic bi-triazole derivatives with nitrogen-rich bases to form energetic salts is a common technique. These salts often exhibit high enthalpies of formation and improved thermal stability.

High density is a critical parameter for energetic materials, as it is directly related to detonation velocity and pressure. For a given explosive, a higher density means more mass is packed into a given volume, leading to a greater energy release upon detonation. Strategies to synthesize high-density compounds based on the this compound scaffold include:

Functional Group Manipulation : The introduction of dense functional groups, such as nitro (-NO2) groups, is a primary method for increasing molecular density. nih.gov

N-Oxide Introduction : As with enhancing formation enthalpies, the addition of N-oxide groups contributes to increased density. This strategy has been successfully used to design a family of bridged 1,2,4-triazole (B32235) N-oxides with densities ranging from 1.87 to 1.98 g cm−3. nih.gov

Molecular Symmetry and Packing : Creating symmetrical molecules and promoting efficient crystal packing through strong intermolecular interactions, such as hydrogen bonding, can lead to higher crystal densities. The structure of 4,4′-azobis(1,2,4-triazole), for example, features an N,N′-azo linkage that contributes to a relatively high density. rsc.org

Functionalization Strategies : A variety of functionalization strategies on bis(azole) structures have been explored to create materials with superior detonation performance, which is closely linked to density. nih.govresearchgate.net

Performance Prediction and Evaluation of Energetic Bi-triazole Derivatives

Before undertaking complex and potentially hazardous synthesis, computational methods are extensively used to predict the performance of new energetic materials. These theoretical predictions are then validated through experimental evaluation of key performance metrics.

Computational chemistry plays a vital role in the design and screening of novel energetic materials. Quantum chemical methods are used to predict fundamental properties that determine explosive performance.

Density Functional Theory (DFT) : This is a widely used method to optimize molecular geometries and calculate key parameters like heats of formation and density. rsc.org The B3LYP functional with a 6-311+G** basis set is commonly employed for studying triazole-furazan derivatives, for instance. bit.edu.cn

Kamlet-Jacobs (K-J) Equations : These empirical equations are frequently used to estimate the detonation velocity (D) and detonation pressure (P) of C-H-N-O explosives. The calculation relies on the explosive's density (ρ), heat of formation (which determines the heat of detonation, Q), and the composition of the detonation products. rsc.orgresearchgate.netresearchgate.net The K-J equations have been shown to be reliable for predicting the performance of high-nitrogen compounds. rsc.org

Software Packages : Specialized programs like EXPLO5 are used to calculate detailed energetic properties, including detonation velocity and pressure, based on theoretical data. nih.gov These programs often use chemical equilibrium steady-state models to predict performance. researchgate.net

| Compound | Density (ρ) (g cm⁻³) | Detonation Velocity (D) (km s⁻¹) | Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|---|

| Bridged 1,2,4-triazole N-oxides (Range) | 1.87–1.98 | 9.28–9.49 | 21.22–41.31 | nih.gov |

| 5-(3,4-Dinitro-1-(trinitromethyl)-1H-pyrazol-5-yl)-1-(dinitromethyl)-3-nitro-1H-1,2,4-triazole (5) | 1.933 | 9.160 | 37.2 | rsc.org |

| Energetic Salt 9 (from 3,5-bis(3-amine-4H-1,2,4-triazole)-1H-pyrazole) | - | >8.964 | >37.1 | rsc.org |

The thermal stability of an energetic material is crucial for its safe handling, storage, and application. It determines the temperature at which the material begins to decompose, which is a critical safety parameter.

Experimental Techniques : Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG) are the primary methods used to study thermal behavior. energetic-materials.org.cn DSC measures the heat flow into or out of a sample as a function of temperature, revealing melting points, phase transitions, and decomposition temperatures. TG measures the change in mass as a function of temperature.

Case Study: this compound (BTz) : Studies on BTz show a solid-solid phase transition around 170 °C, melting beginning at approximately 270 °C, and a peak thermal decomposition temperature of 290.0 °C (at a heating rate of 10 °C·min-1). energetic-materials.org.cn

Kinetic Analysis : By conducting experiments at various heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) for the decomposition reaction can be calculated using methods like the Kissinger and Ozawa methods. energetic-materials.org.cn For BTz, the activation energy was calculated to be approximately 222.4–224.7 kJ·mol-1. energetic-materials.org.cn For 4,4′-azobis(1,2,4-triazole) (ATRZ), the activation energy was found to be much higher, around 381.1–393.4 kJ·mol-1, indicating greater thermal stability. researchgate.net

| Compound | Decomposition Temp (Td) (°C) | Method | Activation Energy (Ea) (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| This compound (BTz) | 290.0 (peak) | DSC | 222.4 - 224.7 | energetic-materials.org.cn |

| 4,4′-azobis(1,2,4-triazole) (ATRZ) | 313.36 | DSC | 381.1 - 393.4 | researchgate.netrsc.org |

| 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine (TMT) | >200 | DSC | - | nih.gov |

Low sensitivity to accidental stimuli such as impact and friction is a critical safety requirement for practical energetic materials. The goal is to develop materials that are powerful yet insensitive enough to handle safely.

Standard Tests : Impact sensitivity (IS) is typically measured using a drop-weight apparatus and is reported as the height from which a standard weight must be dropped to cause a 50% probability of detonation (h50) or simply as the maximum energy (in Joules) at which no reaction occurs. Friction sensitivity (FS) is measured by subjecting the material to a specified load and friction and is reported in Newtons (N).

Structure-Sensitivity Relationships : Research focuses on understanding how molecular structure influences sensitivity. Generally, bis-heterocyclic compounds may show higher mechanical sensitivity than monocyclic ones, but this can be modulated through functionalization. rsc.org The formation of energetic salts can also lead to compounds with excellent insensitivity. For example, an energetic salt derived from a pyrazole-triazole framework exhibited an impact sensitivity greater than 40 J and friction sensitivity greater than 360 N, classifying it as an insensitive material. rsc.org

Comparison with Benchmarks : The sensitivity of new bi-triazole derivatives is often compared to conventional explosives like TNT (IS = 15 J) and RDX. nih.gov Many newly synthesized triazole-based compounds show superior insensitivity, with IS values often exceeding 24 J or even 40 J, and FS values greater than 280 N or 360 N. rsc.orgnih.gov

Development of Heat-Resistant Energetic Materials

The demand for heat-resistant energetic materials has grown significantly, driven by applications in the aerospace, petroleum, and mining industries where explosives and propellants must perform reliably under extreme temperature conditions. The 1,2,4-triazole ring, a core com

Biological and Pharmaceutical Research Applications of 4,4 Bi 4h 1,2,4 Triazole Derivatives

Investigation of Broad-Spectrum Biological Activities of 1,2,4-Triazole (B32235) Scaffolds

The unique structural features of 1,2,4-triazole derivatives, including their capacity for hydrogen bonding and dipole interactions, make them versatile pharmacophores that can interact with a wide range of biological targets. This has led to extensive research into their potential as therapeutic agents for a variety of diseases.

Research into Antimicrobial and Antifungal Activity

The search for novel antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives of 1,2,4-triazole have been a significant focus in this endeavor. Research has shown that certain bis-4-amino-1,2,4-triazole-3-thiones exhibit notable antibacterial and antifungal properties. For instance, the reaction of diacid hydrazides with carbon disulfide in a basic solution, followed by treatment with hydrazine (B178648) hydrate (B1144303), has yielded bis-4-amino-1,2,4-triazole-3-thiones. One such derivative demonstrated antibacterial and antifungal activities comparable to standard antimicrobial agents nih.gov.

Furthermore, a series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol have been synthesized and screened for their biological activity. Several of these compounds exhibited strong antifungal effects against Microsporum gypseum, with some showing activity superior to the standard drug ketoconazole (B1673606). Similarly, strong antibacterial activity was observed against Staphylococcus aureus, with one derivative demonstrating superior efficacy to streptomycin (B1217042) zsmu.edu.ua.

| Compound Type | Tested Organism | Activity | Reference |

|---|---|---|---|

| bis-4-amino-1,2,4-triazole-3-thiones | Various bacteria and fungi | Comparable to standard agents | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Superior to ketoconazole (for some derivatives) | zsmu.edu.ua |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Superior to streptomycin (for one derivative) | zsmu.edu.ua |

Exploration of Anticancer and Antiproliferative Properties

The development of novel anticancer agents remains a high priority in pharmaceutical research. The 1,2,4-triazole scaffold has been incorporated into a variety of compounds with the aim of discovering new and effective cancer therapies. A series of novel compounds containing a 1,2,4-triazole ring were synthesized and evaluated for their anticancer activity against a panel of cancer cell lines. Several of these compounds demonstrated remarkable antiproliferative activity nih.gov.

Further research into indolyl-1,2,4-triazole derivatives has also shown promising results. Two compounds, in particular, exhibited potent cytotoxic activity against cancer cell lines, with IC50 values lower than the reference drug staurosporine. These compounds were also found to induce apoptosis and cause cell cycle arrest crpsonline.com.

In another study, a series of nih.govnih.govscirp.orgtriazolo[4,3-b] nih.govzsmu.edu.uanih.govscirp.orgtetrazine derivatives were synthesized and screened for their anticancer activity against several human cancer cell lines. Two of these compounds were found to be highly effective, with IC50 values in the micromolar range researchgate.net.

| Compound Type | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Indolyl 1,2,4-triazole derivative Vf | - | 2.91 µM and 1.914 µM | crpsonline.com |

| Indolyl 1,2,4-triazole derivative Vg | - | 0.891 µM and 3.479 µM | crpsonline.com |

| nih.govnih.govscirp.orgtriazolo[4,3-b] nih.govzsmu.edu.uanih.govscirp.orgtetrazine derivatives | MCF-7, Bewo, HL-60 | 0.63–13.12 µM | researchgate.net |

Studies on Anticonvulsant Activity

Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. A preliminary pharmacological screening of new 1,2,4-triazole derivatives, synthesized through the condensation of N'-substituted amidrazones and p-phenylenediisothiocyanate, has been conducted nih.gov.

In a more specific study, a series of novel 4,5-disubstituted-1,2,4-triazoles were synthesized and screened for their anticonvulsant activity. Several of these compounds showed potent activity comparable to the standard drugs phenytoin (B1677684) and carbamazepine (B1668303) in the Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Notably, some of the most active compounds also passed the rotarod test, indicating a lack of neurological deficit at therapeutic doses nih.govresearchgate.net.

| Compound Type | Anticonvulsant Test | Activity | Reference |

|---|---|---|---|

| Novel 4,5-disubstituted-1,2,4-triazoles (6g, 6h, 6m) | MES and scPTZ | Comparable to phenytoin and carbamazepine | nih.govresearchgate.net |

| N'-substituted amidrazone and p-phenylenediisothiocyanate condensation products | Preliminary pharmacological screening | Anticonvulsant activity observed | nih.gov |

Research into Anti-inflammatory Activity

Chronic inflammation is a key factor in a number of diseases, and the development of new anti-inflammatory agents is an active area of research. A series of 1,2,4-triazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema test. Several of the synthesized compounds were found to be active, with the most potent showing greater percentage inhibition of edema than the standard drug ibuprofen (B1674241). These findings suggest that the sulfonyl group may play an important role in the anti-inflammatory activity of these compounds crpsonline.comcrpsonline.com.

In a separate study, newly synthesized 1,2,4-triazole derivatives were evaluated for their anti-inflammatory, analgesic, and antipyretic activities. Two of the test compounds showed encouraging results when compared to ibuprofen. The compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol (B145695) demonstrated a maximum inhibition of edema of 91% compared to 82% for ibuprofen researchgate.net.

| Compound Type | Anti-inflammatory Model | Activity (% Inhibition) | Reference |

|---|---|---|---|

| Sulfonyl-containing 1,2,4-triazole derivative (Compound 3) | Carrageenan-induced paw edema | 53% | crpsonline.com |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Carrageenan-induced paw edema | 91% | researchgate.net |

Investigation of Antitubercular and Antimycobacterial Efficacy

Tuberculosis remains a major global health problem, and the emergence of multidrug-resistant strains necessitates the development of new antitubercular drugs. The 1,2,4-triazole scaffold is considered a privileged structure in the discovery of new antitubercular agents researchgate.net.

A series of 1,2,4-triazole derivatives were synthesized and evaluated for their antimycobacterial activity. Several compounds were found to be active against Mycobacterium tuberculosis H37Rv, with one compound showing the strongest bactericidal activity with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. This compound also demonstrated a selectivity index of more than 10, indicating low toxicity to animal cells nih.gov.

In another study, a series of novel 1,2,4-triazole derivatives were designed, synthesized, and evaluated for their antitubercular activity against the Mtb strain H37Rv. This research led to the identification of compounds with potent antitubercular activity against both the H37Rv strain and clinical isolates of multidrug-resistant (MDR) and extensive drug-resistant (XDR) tuberculosis johnshopkins.edu.

| Compound Type | Mycobacterium Strain | Activity (MIC) | Reference |

|---|---|---|---|